4-Piperidinylmethyl nicotinate hydrochloride
Overview
Description
4-Piperidinylmethyl nicotinate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of nicotinic acid and piperidine, combining the structural features of both these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride typically involves the reaction of nicotinic acid with piperidine under specific conditionsThe reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinylmethyl nicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The piperidine or nicotinate moieties can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized piperidine or nicotinate compounds .
Scientific Research Applications
4-Piperidinylmethyl nicotinate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Piperidinylmethyl nicotinate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on nicotinic acetylcholine receptors, influencing neurotransmission and other cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A precursor to 4-Piperidinylmethyl nicotinate hydrochloride, known for its role in cellular metabolism.
Piperidine: A structural component of the compound, widely used in medicinal chemistry.
Methyl Nicotinate: Another derivative of nicotinic acid with similar biological activities.
Uniqueness
This compound is unique due to its combined structural features of nicotinic acid and piperidine, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQILHYIBSWFMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC(=O)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-17-5 | |
Record name | 3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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